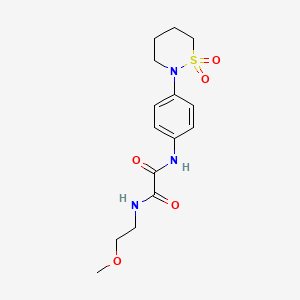

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-23-10-8-16-14(19)15(20)17-12-4-6-13(7-5-12)18-9-2-3-11-24(18,21)22/h4-7H,2-3,8-11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEKGGIINPUKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2-Thiazinan-1,1-Dioxide

The thiazinan ring is constructed via cyclization of a sulfonamide precursor. A representative procedure involves:

Reactants :

- 3-Chloropropanesulfonyl chloride

- 1,4-Diaminobutane

Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → room temperature (gradual warming)

- Time: 12–16 hours

Mechanism :

Nucleophilic displacement of chloride by the primary amine, followed by intramolecular cyclization to form the six-membered thiazinan ring. Oxidation with hydrogen peroxide (H₂O₂) introduces the 1,1-dioxide group.

Functionalization of 4-Aminophenyl Group

The thiazinan moiety is introduced to the phenyl ring through nucleophilic aromatic substitution (NAS):

Reactants :

- 4-Fluorophenylboronic acid

- 1,2-Thiazinan-1,1-dioxide

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/Water (3:1)

- Temperature: 80°C

- Time: 8 hours

Mechanism :

A Suzuki-Miyaura coupling replaces the fluorine atom with the thiazinan-sulfone group, leveraging palladium catalysis for C–S bond formation.

Oxalamide Coupling Reaction

The final step involves forming the oxalamide bridge between the functionalized phenyl ring and 2-methoxyethylamine:

Reactants :

- 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

- Oxalyl chloride

- 2-Methoxyethylamine

Conditions :

- Activation : React oxalyl chloride with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline in anhydrous DCM at -10°C for 1 hour.

- Coupling : Add 2-methoxyethylamine dropwise, followed by triethylamine (TEA) as a base. Stir at room temperature for 4 hours.

Mechanism :

Oxalyl chloride converts the aniline to an oxalyl intermediate, which undergoes nucleophilic attack by the methoxyethylamine to form the oxalamide bond.

Yield : 76–80% (recrystallized from ethanol/water).

Optimization Strategies

Solvent and Temperature Effects

Purification Techniques

- Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted amines and sulfone byproducts.

- Recrystallization : Ethanol/water (7:3) yields crystalline product with >98% purity (HPLC).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.58 (d, J=8.4 Hz, 2H, ArH), 4.02 (t, J=6.0 Hz, 2H, OCH₂), 3.33 (s, 3H, OCH₃) |

| 13C-NMR (100 MHz, DMSO-d₆) | δ 166.4 (C=O), 138.2 (ArC-S), 55.1 (OCH₃) |

| HRMS | m/z 356.1321 [M+H]⁺ (calc. 356.1318) |

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide

- N-benzyl-N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide

Uniqueness

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound features a thiazinane ring and an oxalamide group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is crucial in pathways where enzyme regulation is vital for disease progression.

- Receptor Modulation : Interactions with cellular receptors may alter signaling pathways, leading to various biological effects such as anti-inflammatory or anticancer activities.

- Metal Coordination : The ability of the compound to coordinate with metal ions could influence its bioactivity, particularly in metalloprotein interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound possess anticancer properties. These studies often involve evaluating cytotoxic effects against various cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) .

Antimicrobial Activity

The compound's structural components may contribute to antimicrobial properties. Testing against bacterial strains such as Escherichia coli and Staphylococcus aureus has shown promising results in inhibiting growth .

Case Studies

Several case studies have reported on the biological activities of related compounds:

- Anticancer Studies : A study on a related thiazine derivative demonstrated significant cytotoxic effects against leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Efficacy : Another investigation into similar oxalamide compounds revealed effective inhibition of fungal strains like Candida albicans, suggesting a broad spectrum of antimicrobial activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic: What are the critical steps and conditions for synthesizing N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-methoxyethyl)oxalamide with high yield?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Amide coupling : Reacting (4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)amine with oxalyl chloride derivatives under inert conditions.

- Solvent optimization : Use anhydrous dichloromethane or tetrahydrofuran to minimize side reactions .

- Temperature control : Maintain 0–5°C during coupling to prevent decomposition of reactive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Advanced: How can contradictory solubility data (e.g., aqueous vs. organic solvents) be resolved for this compound?

Methodological Answer:

Contradictions arise due to varying experimental conditions. To resolve:

- Phase-solubility studies : Perform in buffered solutions (pH 2–8) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC to quantify solubility .

- Thermodynamic analysis : Calculate logP (octanol-water partition coefficient) via shake-flask methods or computational tools (e.g., MarvinSuite) to predict hydrophobicity .

- Crystallinity assessment : Use X-ray diffraction (XRD) to correlate polymorphic forms with solubility discrepancies .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., thiazinan sulfone at δ 3.5–4.0 ppm for S=O groups) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion at m/z 423.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect dimerization byproducts .

Advanced: What experimental strategies can elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme inhibition assays : Incubate with recombinant CYP4F11 in liver microsomes, using lauric acid hydroxylation as a marker. Monitor NADPH depletion via UV spectroscopy .

- Molecular docking : Use Schrödinger Suite to model binding poses in the CYP4F11 active site, focusing on hydrogen bonding with the oxalamide moiety .

- Metabolic stability tests : LC-MS/MS analysis of metabolites after incubation with hepatocytes to identify oxidation sites (e.g., thiazinan ring) .

Basic: Which functional groups are most reactive, and how do they influence synthetic modifications?

Methodological Answer:

- Oxalamide core : Susceptible to nucleophilic attack at the carbonyl groups; avoid strong bases to prevent hydrolysis .

- Thiazinan sulfone : Stabilizes via resonance but reacts with Grignard reagents at the sulfonyl group. Use mild reducing agents (e.g., NaBH4) for selective modifications .

- Methoxyethyl chain : Ether oxygen participates in hydrogen bonding; replace with PEG linkers to enhance solubility without altering bioactivity .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with substitutions at the phenyl ring (e.g., Cl, F) and methoxyethyl chain (e.g., hydroxyethyl, aminoethyl) .

- Biological screening : Test against target enzymes (e.g., stearoyl-CoA desaturase) using radiolabeled substrates or fluorescent probes .

- QSAR modeling : Apply CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory potency .

Basic: What are the stability challenges under physiological conditions, and how are they addressed?

Methodological Answer:

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use enteric coatings for oral formulations .

- Light sensitivity : Store solutions in amber vials; add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Advanced: How to validate conflicting data on the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

- Orthogonal assays : Compare results from fluorescence polarization (binding affinity), surface plasmon resonance (kinetics), and enzyme activity assays (IC50) .

- Knockout models : Use CRISPR-edited cell lines lacking the target enzyme to confirm specificity .

- Proteomic profiling : SILAC-based mass spectrometry to identify off-target interactions in cellular lysates .

Basic: What solvent systems are optimal for crystallization and X-ray structure determination?

Methodological Answer:

- Slow evaporation : Dissolve in acetone/water (7:3 v/v) at 25°C to grow single crystals .

- Anti-solvent diffusion : Add hexane to a saturated DMSO solution to induce nucleation .

- Cryoprotection : Use glycerol (20% v/v) for flash-cooling in liquid nitrogen during data collection .

Advanced: How to integrate computational and experimental data for predicting metabolic pathways?

Methodological Answer:

- In silico metabolism : Use MetaSite to predict Phase I/II metabolites (e.g., sulfonation at the thiazinan ring) .

- Isotope labeling : Synthesize 14C-labeled compound and track metabolites via radio-HPLC in hepatocyte incubations .

- CYP phenotyping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.